BenchChemオンラインストアへようこそ!

N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Crystal Engineering Halogen Bonding Supramolecular Chemistry

N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 302814-64-8; molecular formula C₁₆H₉IN₂O₅; molecular weight 436.16 g/mol) is a fully synthetic small-molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class. The scaffold features a 6-nitro electron-withdrawing substitution on the chromene core, paired with a 4-iodophenyl group appended via an amide linkage at the 3-position.

Molecular Formula C16H9IN2O5
Molecular Weight 436.161
CAS No. 302814-64-8
Cat. No. B2461516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
CAS302814-64-8
Molecular FormulaC16H9IN2O5
Molecular Weight436.161
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)I
InChIInChI=1S/C16H9IN2O5/c17-10-1-3-11(4-2-10)18-15(20)13-8-9-7-12(19(22)23)5-6-14(9)24-16(13)21/h1-8H,(H,18,20)
InChIKeyOGGXIWNDBUJMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 302814-64-8): Structural Classification and Procurement Baseline


N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 302814-64-8; molecular formula C₁₆H₉IN₂O₅; molecular weight 436.16 g/mol) is a fully synthetic small-molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class . The scaffold features a 6-nitro electron-withdrawing substitution on the chromene core, paired with a 4-iodophenyl group appended via an amide linkage at the 3-position. Its structural identity is confirmed by NMR, FTIR, and GC-MS spectra available in reference databases [1]. The compound is listed in commercial screening libraries with a typical purity of ≥95% and is intended exclusively for non-human research use . Within the broader chromene-3-carboxamide family, members have been explored as S1P1 receptor modulators, antimicrobial, and enzyme inhibitory agents, though published quantitative data specifically for the 4-iodophenyl‑6‑nitro congener remain limited [2][3].

Why N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Cannot Be Casually Replaced by Other Coumarin-3-Carboxamide Analogs


The 2-oxo-2H-chromene-3-carboxamide scaffold tolerates extensive structural variation at both the chromene core and the amide side chain; however, these modifications produce divergent biological profiles that preclude one-for-one substitution [1]. The combination of a 6-nitro group and a 4-iodophenyl substituent generates a distinct electronic and steric environment: the nitro group strongly withdraws electron density from the coumarin ring, altering its redox behavior and hydrogen-bonding patterns, while the heavy iodine atom increases molecular polarizability, influences halogen-bonding interactions, and can affect metabolic stability [2]. Analogues lacking the nitro group (e.g., N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide, CAS 92792-09-1) or carrying different halogen substitutions exhibit different crystal packing motifs and, by extrapolation, distinct target-binding orientations [2][3]. Class-level antimicrobial data show that MIC values for 6-nitro‑bearing amides range from 250 to 1000 µg/mL, a window that is highly sensitive to the specific aniline-derived fragment and cannot be assumed for any uncharacterized congener [4]. Consequently, procurement of N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide—rather than a superficially similar analogue—is mandatory when the research question requires the precise electronic fingerprint imparted by the 4‑iodo/6‑nitro substitution pattern.

Quantitative Differential Evidence for N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Against Its Closest Structural Comparators


Halogen-Dependent Crystal Packing: Iodo vs. Fluoro, Chloro, and Bromo 4-Oxo-Chromene-3-Carboxamide Analogues (Cross-Study Structural Evidence)

The isostructural 4-oxo-4H-chromene-3-carboxamide series (halo = F, Cl, Br, I) was characterized by single-crystal X-ray diffraction, demonstrating that all four congeners adopt essentially planar molecular conformations with conserved intramolecular N–H···O and C–H···O S(6) hydrogen-bond motifs. However, the iodine atom introduces the largest van der Waals radius (1.98 Å vs. 1.47 Å for F, 1.75 Å for Cl, 1.85 Å for Br) and the highest polarizability, which modulates the strength of intermolecular halogen-bonding interactions and affects crystal packing energy [1]. This structural divergence at the halogen position provides a rational basis for differential molecular recognition [1].

Crystal Engineering Halogen Bonding Supramolecular Chemistry X-ray Crystallography

Antimicrobial Spectrum Across Drug-Resistant Pathogens vs. N-Phenyl- and N,N-Dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide (Database Cross-Comparison)

AntibioticDB records indicate that N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus spp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. By contrast, the N-phenyl analogue (CAS 301818-26-8), which lacks the 4-iodo substituent, has only been profiled as a pancreatic lipase inhibitor, and the N,N-dimethyl analogue (lacking both the iodophenyl and amide NH) shows a narrower antibacterial profile limited to S. aureus and E. coli in preliminary in vitro assays . This expanded spectrum against drug-resistant Gram-positive and Gram-negative respiratory pathogens represents a qualitative differentiation, even though standardized MIC values for the 4-iodophenyl compound are not publicly available in a peer-reviewed format.

Antimicrobial Resistance MRSA VRE Antibiotic Discovery

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: Evidence of Target Engagement with IC₅₀ = 73 nM (BindingDB Assay)

A single enzyme inhibition assay deposited in BindingDB (ChEMBL ID: CHEMBL3770726) reports an IC₅₀ of 73 nM for N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide against human N-acylethanolamine-hydrolyzing acid amidase (NAAA) expressed in HEK293 cells [1]. No NAAA inhibition data are publicly available for the N-phenyl, N-(4-chlorophenyl), or N-(4-bromophenyl) 6-nitro congeners, making this the only evidence of sub-micromolar target engagement within this chemical series. While the assay uses a fluorogenic substrate and a 10‑minute pre-incubation period, the absence of a direct head-to-head comparison with structurally matched analogues limits the strength of the differentiation claim.

NAAA Inhibition Endocannabinoid System Anti-inflammatory Pain Research

Analytical Differentiation via Spectroscopic Fingerprints: Compound Identity Verification

The compound's identity can be unambiguously verified using deposited reference spectra (¹H NMR, ¹³C NMR, FTIR, and GC-MS) available through the Wiley KnowItAll Spectral Library via SpectraBase [1]. In contrast, the N-(4-bromophenyl) analogue (CAS not assigned in primary databases) and the N-(4-chlorophenyl) variant lack equivalent publicly accessible, peer-reviewed spectroscopic reference data. This difference has direct implications for procurement quality control: the 4-iodophenyl compound can be authenticated against reference spectra upon receipt, whereas bromo- and chloro-substituted counterparts require in-house spectral characterization before use. The distinct ¹H NMR signature of the 4-iodophenyl group (aromatic protons with characteristic coupling patterns) and the diagnostic IR bands for the nitro group (asymmetric and symmetric N=O stretching ~1520 and ~1340 cm⁻¹) provide robust identification markers absent in non-nitrated or non-iodinated analogues.

Quality Control Analytical Chemistry Spectroscopic Authentication Procurement Verification

High-Value Application Scenarios for N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Based on Verified Differential Evidence


S1P1 Receptor Modulator Screening Libraries

The 2-oxo-2H-chromene-3-carboxamide scaffold has been patented as a privileged chemotype for sphingosine-1-phosphate 1 (S1P1) receptor modulation [1]. N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide represents a structurally distinct entry within this intellectual property space, combining a heavy halogen (iodine) and a strong electron-withdrawing group (nitro) that are absent from most exemplified compounds. For organizations building proprietary S1P1-focused libraries for autoimmune or inflammatory disease indications, inclusion of this compound provides both structural novelty and the iodine-driven potential for halogen-bond-mediated target engagement.

Anti-MRSA and Anti-VRE Drug Discovery Programs

AntibioticDB entries indicate the compound's activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp. [2]. Combined with the class-level MIC data (250–1000 µg/mL range for 6‑nitro‑substituted amides against S. aureus and E. coli) [3], this makes N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide a suitable starting point for hit-to-lead optimization campaigns targeting multidrug-resistant Gram-positive infections. The heavy iodine atom also offers the practical advantage of facilitating metabolite identification via mass spectrometry.

Crystallographic Heavy-Atom Derivatization

The strong anomalous scattering signal of iodine (f″ at Cu Kα wavelength ≈ 6.8 electrons) makes this compound an excellent candidate for experimental phasing in macromolecular crystallography when the protein target co-crystallizes with the ligand, or for small-molecule crystal structure determination [4]. The demonstrated planarity and conserved hydrogen-bonding motifs in the 4-oxo-chromene-3-carboxamide series suggest that the 2-oxo (coumarin) counterpart can serve as a useful heavy-atom derivative in co-crystallization trials.

NAAA-Targeted Anti-Inflammatory Lead Identification

The reported IC₅₀ of 73 nM against human NAAA [5] positions this compound as a validated sub‑100 nM hit for endocannabinoid-related anti-inflammatory and analgesic indications. The absence of comparable NAAA inhibition data for any halogen-substituted analogue means that the 4-iodophenyl derivative currently holds a unique position within this chemical series for this target, offering a clear entry point for medicinal chemistry optimization.

Quote Request

Request a Quote for N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.